2-Nitroso-2,3-dihydro-1h-isoindol-1-one
Overview
Description
2-Nitroso-2,3-dihydro-1h-isoindol-1-one is a chemical compound with the molecular formula C8H8N2O It is a member of the isoindoline family and is characterized by the presence of a nitroso group attached to the isoindoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-2,3-dihydro-1h-isoindol-1-one typically involves the reaction of isoindoline with nitrosating agents. One common method is the reaction of isoindoline with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitroso-2,3-dihydro-1h-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Nitroisoindoline derivatives.
Reduction: Aminoisoindoline derivatives.
Substitution: Isoindoline derivatives with different functional groups replacing the nitroso group.
Scientific Research Applications
2-Nitroso-2,3-dihydro-1h-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitroso-2,3-dihydro-1h-isoindol-1-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitroso-2,3-dihydro-1H-indole
- 3-n-Butyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness
2-Nitroso-2,3-dihydro-1h-isoindol-1-one is unique due to its specific structure and the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers unique opportunities for research and development in various scientific fields.
Properties
IUPAC Name |
2-nitroso-3H-isoindol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-7-4-2-1-3-6(7)5-10(8)9-12/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHAJLMTAFRFRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279085 | |
Record name | 2-nitroso-2,3-dihydro-1h-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-18-9 | |
Record name | NSC61823 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11209 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-nitroso-2,3-dihydro-1h-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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